6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary targets of Oprea1_804620 are yet to be definitively identified. It has been suggested that it may interact with certain proteins or receptors in the body . The role of these targets is typically to regulate various biological processes, and the interaction of Oprea1_804620 with these targets can modulate these processes .
Mode of Action
It is believed to interact with its targets, leading to changes in their function . This interaction could involve binding to the target, leading to activation or inhibition of the target’s function .
Biochemical Pathways
Given its potential interaction with various targets, it could influence several pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of Oprea1_804620’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Oprea1_804620. Factors such as temperature, pH, and the presence of other molecules could affect how Oprea1_804620 interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 2-methoxyaniline
- 6-methoxy-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-7-8-15-11(9-12)10-13(18(21)24-15)17(20)19-14-5-3-4-6-16(14)23-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMKJPWYKWILMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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